molecular formula C9H8ClN3O2 B2557554 Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 860612-52-8

Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B2557554
CAS No.: 860612-52-8
M. Wt: 225.63
InChI Key: MNXOFZMHOQWGIW-UHFFFAOYSA-N
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Description

Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound with the molecular formula C9H8ClN3O2. This compound is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with ethyl chloroformate in the presence of a base, followed by cyclization with a chlorinating agent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrimidines, while oxidation and reduction reactions can modify the functional groups present on the compound .

Scientific Research Applications

Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying various biological processes .

Properties

IUPAC Name

ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-7(10)13-5-3-4-11-9(13)12-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXOFZMHOQWGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=NC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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